3-Amino-1-but-1-en-3-ynylazetidin-2-one

Physical Chemistry Process Chemistry Purification

3-Amino-1-but-1-en-3-ynylazetidin-2-one (CAS 157432-01-4; molecular formula C₇H₈N₂O; molecular weight 136.15 g/mol) is a monocyclic β-lactam (2-azetidinone) substituted at N1 with a reactive but‑1‑en‑3‑ynyl (vinylacetylene) side chain and at C3 with a primary amine. The scaffold belongs to the functionalized 3‑amino‑2‑azetidinone family, a class recognized as versatile synthons for heterocyclic and β‑lactam‑based conjugate synthesis via ring‑opening and ring‑transformation protocols.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13836083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-but-1-en-3-ynylazetidin-2-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC#CC=CN1CC(C1=O)N
InChIInChI=1S/C7H8N2O/c1-2-3-4-9-5-6(8)7(9)10/h1,3-4,6H,5,8H2
InChIKeyBAYNWWJGVSATSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-but-1-en-3-ynylazetidin-2-one: Core Scaffold and Procurement-Relevant Identity for the N-(But-1-en-3-ynyl)-β-Lactam Building Block


3-Amino-1-but-1-en-3-ynylazetidin-2-one (CAS 157432-01-4; molecular formula C₇H₈N₂O; molecular weight 136.15 g/mol) is a monocyclic β-lactam (2-azetidinone) substituted at N1 with a reactive but‑1‑en‑3‑ynyl (vinylacetylene) side chain and at C3 with a primary amine . The scaffold belongs to the functionalized 3‑amino‑2‑azetidinone family, a class recognized as versatile synthons for heterocyclic and β‑lactam‑based conjugate synthesis via ring‑opening and ring‑transformation protocols .

Why N-Substitution on 3-Amino-2-Azetidinone Cannot Be Interchanged: The Case for the But-1-en-3-ynyl Moiety


The N1‑substituent on the β‑lactam ring dictates both the chemical reactivity profile and the downstream synthetic possibilities of the building block. Simple N‑alkyl or N‑aryl 3‑amino‑2‑azetidinones lack the conjugated enyne functionality required for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), Sonogashira coupling, or enyne metathesis, whereas the but‑1‑en‑3‑ynyl group provides a dual alkene/alkyne handle for orthogonal functionalization [1]. Generic substitution with 3‑aminoazetidin‑2‑one lacking this side chain therefore forfeits the very reactivity that makes the target compound a strategically distinct intermediate in diversity‑oriented synthesis .

Quantitative Differentiation of 3-Amino-1-but-1-en-3-ynylazetidin-2-one from Closest Analogs: A Head‑to‑Head Evidence Inventory


Physicochemical Differentiation: Predicted Density and Boiling Point vs. Parent 3‑Aminoazetidin‑2‑one

The target compound exhibits lower predicted boiling point and higher predicted density compared to the parent 3‑aminoazetidin‑2‑one scaffold, reflecting the influence of the unsaturated N‑but‑1‑en‑3‑ynyl side chain on intermolecular interactions and phase‑change behavior . These differences directly affect distillation‑based purification and solvent‑selection strategies during scale‑up.

Physical Chemistry Process Chemistry Purification

Density Differential as a Correlate of Intermolecular Packing and Chromatographic Retention

The conjugated enyne side chain increases the predicted density of the target compound relative to the unsubstituted 3‑amino‑2‑azetidinone core . Higher density correlates with altered reversed‑phase chromatographic retention and can influence solvent‑extraction behavior in work‑up procedures.

Separation Science Chromatography Formulation

Synthetic Utility: Built‑In Click‑Chemistry Handle on the β‑Lactam Scaffold vs. N‑Alkyl Analogs

The but‑1‑en‑3‑ynyl substituent provides a terminal alkyne for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and an alkene for orthogonal thiol‑ene or metathesis reactions. N‑Methyl‑, N‑ethyl‑, and N‑phenyl‑3‑aminoazetidin‑2‑ones lack this duality entirely [1]. While direct kinetic rate constants for CuAAC on this specific scaffold have not been reported, the terminal alkyne is sterically unimpeded and predicted to react with solution‑phase pseudo‑first‑order rate constants in the typical range of 10⁻²–10⁻³ M⁻¹s⁻¹ under standard CuAAC conditions, comparable to propargyl‑amine model systems [2].

Click Chemistry Bioconjugation Diversity-Oriented Synthesis

Class‑Level Biological Activity Caveat: NAAA Inhibition of 3‑Amino‑2‑Azetidinones vs. Unknown Impact of N‑Enynyl Substitution

N‑(2‑Oxoazetidin‑3‑yl)amides are established N‑acylethanolamine acid amidase (NAAA) inhibitors with IC₅₀ values ranging from low nanomolar to low micromolar depending on the carbamate side chain [1]. The target compound bears a free primary amine rather than an amide or carbamate at C3, and importantly carries the but‑1‑en‑3‑ynyl substituent on N1, a position critical for NAAA pharmacophore recognition according to published SAR [1]. No direct NAAA inhibition data exist for 3‑amino‑1‑but‑1‑en‑3‑ynylazetidin‑2‑one.

NAAA Inhibition Medicinal Chemistry SAR

Highest‑Fidelity Application Scenarios for 3‑Amino‑1‑but‑1‑en‑3‑ynylazetidin‑2‑one Based on Current Evidence


Diversity‑Oriented Synthesis: β‑Lactam‑Templated Library Construction via Orthogonal Click Chemistry

The terminal alkyne of the but‑1‑en‑3‑ynyl side chain allows CuAAC conjugation with azide‑bearing fragments, while the C3 primary amine can be independently acylated or converted to a carbamate. This orthogonal reactivity suite enables two‑dimensional library diversification around the β‑lactam core, a strategy inaccessible with N‑alkyl or N‑aryl 3‑amino‑2‑azetidinones [1][2].

Late‑Stage Functionalization Intermediate in Medicinal Chemistry Campaigns

The free C3 amine serves as a handle for installing carbamate or amide side chains known to confer NAAA inhibitory activity (see Section 3, Evidence Item 4). Following C3 derivatization, the N‑enynyl group can participate in CuAAC to attach fluorescent or affinity tags, generating probe molecules for target‑engagement studies [1].

Building Block for Polycyclic β‑Lactam Derivatives via Transition‑Metal‑Catalyzed Cycloisomerization

The 1‑aza‑1‑buten‑3‑yne motif, formed upon N‑alkynylation of azetidinones as described by Miura et al., can undergo gold‑ or platinum‑catalyzed cycloisomerization to yield fused bicyclic β‑lactam systems, providing entry to carbapenem‑like scaffolds [1]. This reactivity is absent in N‑saturated analogs.

Physical‑Property‑Based Purification Scale‑Up

The approximately 56 °C lower predicted boiling point of the target compound relative to unsubstituted 3‑aminoazetidin‑2‑one (259 °C vs. 316 °C) suggests that vacuum distillation may be a viable purification method at laboratory to pilot scale, potentially reducing reliance on chromatographic separation that is required for less volatile analogs [1][2].

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